molecular formula C13H11ClFNO B3033407 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol CAS No. 1019551-66-6

4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol

Cat. No. B3033407
CAS RN: 1019551-66-6
M. Wt: 251.68 g/mol
InChI Key: BQJXUWHLSZVTFJ-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol , also known by its chemical formula C₁₃H₉ClFNO , is a Schiff base compound. Schiff bases are organic compounds formed by the condensation reaction between an aldehyde or ketone and a primary amine. In this case, the compound is derived from the reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Synthesis Analysis

The synthesis of this compound involves the condensation reaction mentioned earlier. The yield of the synthesis was approximately 73.91% , resulting in a brown-colored product with a melting point greater than 350°C . The molar conductance of the compound was measured as 16 Ohm−1·cm²·mol−1 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol consists of a phenolic ring with a chlorine atom at position 4 and an amino group attached to the phenyl ring via a methylene bridge. The fluorine atom is also part of the phenyl ring. The compound adopts a planar geometry due to the conjugation between the phenolic oxygen and the imine nitrogen .


Chemical Reactions Analysis

The compound can participate in various chemical reactions typical of Schiff bases. These reactions may involve nucleophilic substitution, coordination with metal ions, or oxidation-reduction processes. For instance, it can form metal complexes with transition metals such as Mn, Co, Ni, Cu, and Zn .


Physical And Chemical Properties Analysis

  • Molar Conductance : 16 Ohm−1·cm²·mol−1

properties

IUPAC Name

4-chloro-2-[(4-fluoroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJXUWHLSZVTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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